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  • Product: N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
  • CAS: 1147207-13-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the chemical properties of N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride, a compound of interest for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties of N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The guide details a probable synthetic route, physicochemical characteristics, analytical methodologies, and potential applications, offering field-proven insights into its scientific context.

Introduction: The Significance of N-Aryl Glycinamides

N-aryl glycinamides are a class of organic compounds that feature a glycine amide backbone attached to an aryl group. These structures are of significant interest in medicinal chemistry and materials science. The incorporation of halogen atoms, such as bromine and fluorine, onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making them valuable scaffolds in drug discovery. N-aryl glycines have also been recognized for their utility as versatile initiators in various polymerization reactions[1][2]. The hydrochloride salt form of these molecules often enhances their solubility and stability, which is advantageous for experimental and developmental purposes.

Proposed Synthesis Pathway

A plausible and efficient synthesis of N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride can be envisioned through a multi-step process, starting from commercially available 4-bromo-2-fluoroaniline. The rationale behind this proposed pathway is based on established and reliable chemical transformations.

Step 1: Acylation of 4-Bromo-2-fluoroaniline

The initial step involves the protection of the amine group of 4-bromo-2-fluoroaniline via acylation. A common and effective method is the reaction with chloroacetyl chloride in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloric acid byproduct. This reaction yields the intermediate, 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide.

Step 2: Azide Substitution

The chloro-substituted intermediate is then converted to an azido-intermediate by reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction is a standard and high-yielding method for introducing an azide group.

Step 3: Reduction of the Azide and Salt Formation

The final step involves the reduction of the azido group to a primary amine, followed by in-situ salt formation. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and hydrochloric acid. The hydrochloric acid serves both as a proton source for the reduction and to form the final hydrochloride salt of the desired product, N1-(4-bromo-2-fluorophenyl)glycinamide.

Experimental Workflow: Synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

cluster_0 Step 1: Acylation cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction & Salt Formation A 4-Bromo-2-fluoroaniline C DCM, TEA, 0°C to rt A->C B Chloroacetyl Chloride B->C D 2-Chloro-N-(4-bromo-2-fluorophenyl)acetamide C->D F DMF, 60°C D->F E Sodium Azide E->F G 2-Azido-N-(4-bromo-2-fluorophenyl)acetamide F->G I Ethanol, HCl G->I H H2, Pd/C H->I J N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride I->J

Caption: Proposed synthetic workflow for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C8H9BrClFN2OBased on the chemical structure.
Molecular Weight 283.53 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic hydrochloride salts.
Melting Point >200 °C (with decomposition)Hydrochloride salts of amines often have high melting points.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents.The hydrochloride salt form increases aqueous solubility.
Stability Stable under standard laboratory conditions. Sensitive to strong bases.The amide and hydrochloride functionalities dictate its stability profile.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycinamide moiety, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,4-substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the single fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-Br and C-F stretching vibrations.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and halogen content will provide quantitative confirmation of the compound's purity and empirical formula.

Analytical Workflow for Compound Characterization

A Synthesized Compound B Purity Assessment (HPLC/LC-MS) A->B C Structural Elucidation A->C G Elemental Analysis B->G D ¹H, ¹³C, ¹⁹F NMR C->D E Mass Spectrometry (HRMS) C->E F Infrared (IR) Spectroscopy C->F H Confirmed Structure & Purity D->H E->H F->H G->H

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Potential Applications in Research and Development

Given its structural features, N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride holds potential in several areas of research and development:

  • Medicinal Chemistry: This compound can serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic activities. The presence of the bromo and fluoro substituents allows for further chemical modifications through cross-coupling reactions.

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined chemical features make it a suitable candidate for FBDD screening campaigns to identify novel binders for biological targets.

  • Materials Science: As a derivative of N-aryl glycine, it could be explored as a component in the development of novel polymers with specific optical or electronic properties[1][2].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride. Based on structurally related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride is a chemical entity with significant potential for application in various scientific disciplines. This guide has provided a comprehensive overview of its probable synthesis, predicted physicochemical properties, and recommended analytical characterization methods. The insights provided herein are intended to support researchers and developers in their work with this and related N-aryl glycinamide compounds.

References

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PubMed. Novel endogenous N-acyl glycines identification and characterization. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. N-Aryl glycines as versatile initiators for various polymerizations. [Link]

  • Google Patents. CN103265448A - Preparation method for glycinamide hydrochloride.
  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. National Center for Biotechnology Information. [Link]

  • GSRS. N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • The Royal Society of Chemistry. On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. [Link]

  • National Institutes of Health. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. [Link]

  • PubMed. Expression and characterization of a glycine-binding fragment of the N-methyl-D-aspartate receptor subunit NR1. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

Sources

Exploratory

The Enigmatic Journey of a Halogenated Glycinamide: Unraveling the Story of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

An In-depth Technical Guide for the Advanced Researcher While the precise historical narrative detailing the initial discovery and specific developmental milestones of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Advanced Researcher

While the precise historical narrative detailing the initial discovery and specific developmental milestones of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride remains largely undocumented in publicly accessible scientific literature and patent databases, its chemical structure and the commercial availability of the compound from suppliers like ChemBridge Corporation suggest its role as a valuable building block in medicinal chemistry and drug discovery. This guide will, therefore, focus on the synthetic accessibility of this molecule, its likely rationale for design based on the established roles of its constituent chemical motifs, and its potential, yet unconfirmed, therapeutic applications.

Deconstructing the Molecule: A Rationale for Synthesis

The structure of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is a compelling amalgamation of functionalities that are highly pertinent in modern drug design. The rationale for its synthesis can be inferred by examining its key components: the substituted aniline core, the glycinamide side chain, and the strategic placement of halogen atoms.

  • The 4-Bromo-2-fluoroaniline Scaffold: This di-halogenated aniline is a common starting material in the synthesis of a wide array of biologically active molecules. The presence of both bromine and fluorine atoms offers distinct advantages:

    • Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups.[1][2] Its small size and high electronegativity can significantly influence the electronic properties of the aromatic ring.

    • Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of further molecular complexity. This is a crucial feature for generating libraries of compounds for high-throughput screening.

  • The Glycinamide Moiety: Glycinamide and its derivatives are frequently incorporated into drug candidates to improve solubility and provide points for hydrogen bonding interactions with biological targets. The amide bond introduces a degree of conformational rigidity, which can be crucial for optimal binding to a target protein. Furthermore, the terminal primary amine of the glycinamide can be a key pharmacophoric feature or a site for further chemical modification.

The Synthetic Pathway: A Feasible Retrosynthesis

Diagram of the Proposed Retrosynthetic Analysis:

Retrosynthesis Target N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride Freebase N1-(4-Bromo-2-fluorophenyl)glycinamide Target->Freebase HCl addition Precursor1 4-Bromo-2-fluoroaniline Freebase->Precursor1 Amide bond formation Precursor2 2-Chloro-N-(tert-butoxycarbonyl)glycine Freebase->Precursor2 Amide bond formation StartingMaterial1 2-Fluoroaniline Precursor1->StartingMaterial1 Bromination StartingMaterial2 Glycine Precursor2->StartingMaterial2 Protection & Chlorination

Caption: Proposed retrosynthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-fluoroaniline

The synthesis of the key intermediate, 4-bromo-2-fluoroaniline, can be achieved through the electrophilic bromination of 2-fluoroaniline.

  • Dissolve 2-fluoroaniline in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to the cooled solution while stirring. The use of NBS is often preferred for its milder reaction conditions and higher selectivity.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-2-fluoroaniline.

Step 2: Synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide

The formation of the amide bond between 4-bromo-2-fluoroaniline and a protected glycine derivative is the crucial step in this synthesis.

  • To a solution of 4-bromo-2-fluoroaniline in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a suitable base, such as triethylamine or diisopropylethylamine.

  • In a separate flask, activate the carboxylic acid of an N-protected glycine derivative (e.g., Boc-glycine) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Add the activated glycine species to the aniline solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Remove the protecting group (e.g., Boc group with trifluoroacetic acid in dichloromethane) to yield the free amine of the glycinamide.

  • Purify the product by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N1-(4-Bromo-2-fluorophenyl)glycinamide in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Potential Biological Significance and Future Directions

Given the prevalence of the substituted glycinamide scaffold in various therapeutic agents, it is plausible that N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride was synthesized as part of a drug discovery program. The structural motifs suggest several potential biological targets:

  • Ion Channels: Glycinamide derivatives have been explored as modulators of various ion channels. The glycine backbone could mimic the endogenous ligand for glycine receptors, which are inhibitory ion channels in the central nervous system.

  • Kinases: The N-phenylglycinamide core is a feature in some kinase inhibitors, where the amide linkage provides a key hydrogen bonding interaction within the ATP-binding site.

  • Enzyme Inhibitors: The overall structure could be designed to fit into the active site of various enzymes, with the substituted phenyl ring providing specificity and the glycinamide portion interacting with key catalytic residues.

The presence of the bromine atom makes this compound an ideal candidate for fragment-based drug discovery (FBDD). The bromine can serve as a heavy atom for X-ray crystallography to determine the binding mode of the fragment to a target protein. Subsequently, the bromine can be replaced with other functional groups through cross-coupling reactions to optimize potency and other pharmacological properties. ChemBridge Corporation, a known supplier, specializes in providing such fragment libraries for screening campaigns.[3][4][5]

Workflow for Fragment-Based Drug Discovery:

Caption: A typical workflow for fragment-based drug discovery.

Conclusion

References

  • Douglas, J. T. (2017). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 60(15), 6447-6489.

Sources

Foundational

An Inquiry into the Research Landscape of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

A comprehensive analysis of the available scientific literature reveals a notable absence of fundamental research applications for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. Despite its availability from comme...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the available scientific literature reveals a notable absence of fundamental research applications for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. Despite its availability from commercial chemical suppliers, this specific compound has not been the subject of published studies detailing its synthesis, biological activity, or potential therapeutic uses.

This in-depth guide sought to furnish researchers, scientists, and drug development professionals with a technical overview of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. However, exhaustive searches of scientific databases and patent literature using the compound's name and its CAS number (1147207-13-3) did not yield any peer-reviewed articles, patents, or technical reports outlining its use in fundamental research.

While the core chemical scaffold, a substituted N-phenylglycinamide, is present in molecules with documented biological activities, it is scientifically unsound to extrapolate these functions to the specific entity of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. The unique substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring, combined with the glycinamide side chain, will dictate its specific chemical properties and biological interactions. Without experimental data, any discussion of its potential applications would be purely speculative.

The Importance of Specificity in Structure-Activity Relationships

In the field of medicinal chemistry and drug discovery, minor alterations to a chemical structure can lead to vastly different biological effects. This principle, known as the structure-activity relationship (SAR), underscores the importance of studying individual compounds. For instance, research on related N-phenylacetamide and N-phenylglycinamide derivatives has explored their potential as:

  • Anticoagulants: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key protein in the coagulation cascade.

  • Antidepressants: Phenylacetamide derivatives are being explored for their potential to modulate neurotransmitter systems.

  • Antimicrobial agents: The broader class of halogenated anilines and their derivatives has been a source of compounds with antibacterial and antifungal properties.

It is crucial to emphasize that these activities are associated with different, albeit structurally related, molecules. The specific electronic and steric properties conferred by the 4-bromo and 2-fluoro substitutions on the target compound remain uncharacterized in the public domain.

Future Directions

The absence of published research on N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride presents an open field for investigation. Future research endeavors could focus on the following:

  • Chemical Synthesis and Characterization: The first step would be the development and publication of a robust and scalable synthetic route to obtain high-purity N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. This would be accompanied by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

  • Biological Screening: The compound could then be subjected to a broad panel of in vitro biological assays to identify any potential pharmacological activity. This could include screens for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

  • Target Identification and Mechanism of Action Studies: If a significant biological activity is identified, subsequent research would focus on identifying the molecular target(s) and elucidating the mechanism by which the compound exerts its effects.

Until such studies are conducted and their results published, N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride remains a chemical entity with unknown potential in the realm of fundamental research. This guide, therefore, serves not as a compendium of its applications, but as a statement on the current void in the scientific literature regarding this specific molecule.

Protocols & Analytical Methods

Method

Application Note & Protocol: Determination of the Thermodynamic Solubility of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride in Various Pharmaceutical Solvents

Abstract: Solubility is a critical physicochemical property that dictates the biopharmaceutical performance and developability of an active pharmaceutical ingredient (API).[1][2] Low aqueous solubility can lead to inadeq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Solubility is a critical physicochemical property that dictates the biopharmaceutical performance and developability of an active pharmaceutical ingredient (API).[1][2] Low aqueous solubility can lead to inadequate bioavailability, hindering the therapeutic efficacy of potential drug candidates.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the thermodynamic (equilibrium) solubility of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. It outlines the scientific rationale for solvent selection, provides a detailed, field-proven protocol based on the gold-standard shake-flask method, and offers guidance on data interpretation and presentation. The methodologies described herein are aligned with international regulatory expectations to ensure the generation of robust and reliable data for pre-formulation and formulation development activities.

Introduction and Scientific Rationale

The successful development of a new chemical entity (NCE) into a viable drug product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most important, as a drug must be in solution to be absorbed and elicit a pharmacological response.[1][2] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, presenting a major challenge for formulation scientists.[1]

1.1 Compound Profile: N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

  • Predicted Physicochemical Properties:

    • Polarity: The molecule possesses both hydrophobic (bromo-fluorophenyl ring) and hydrophilic (amide, amine) functional groups, rendering it amphiphilic.

    • Ionization: As a hydrochloride salt, the compound is expected to be freely water-soluble in its ionized form. The solubility will be highly dependent on the pH of the medium. In acidic to neutral pH, the amine group will be protonated (-NH3+), enhancing its interaction with polar solvents like water. At higher pH values, it will convert to the less soluble free base.

1.2 The Importance of Thermodynamic Solubility

This protocol focuses on determining thermodynamic solubility , which is the saturation concentration of a compound in a specific solvent at equilibrium.[4] This is distinct from kinetic solubility, which is often measured in high-throughput screening from DMSO stocks and can overestimate the true solubility.[5] Thermodynamic solubility data is essential for:

  • Biopharmaceutics Classification System (BCS): Classifying the drug based on its solubility and permeability, which informs the regulatory pathway for biowaivers.[6][7][8]

  • Formulation Development: Selecting appropriate excipients and designing dosage forms (e.g., oral solids, injectables).

  • Toxicology Studies: Ensuring the compound can be dosed appropriately in preclinical species.

1.3 Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The solvents selected for this protocol represent a range of polarities and pH values relevant to pharmaceutical development.[9][10]

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These buffers are mandated by regulatory agencies like the ICH to simulate the physiological pH range of the gastrointestinal tract (stomach to small intestine).[6][8]

  • Water (Purified): Establishes a baseline solubility in a neutral aqueous environment.

  • Ethanol (EtOH): A common co-solvent in liquid formulations, its inclusion helps understand the potential for solubility enhancement in hydro-alcoholic systems.

  • Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Non-aqueous, water-miscible solvents frequently used in oral liquid and parenteral formulations.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used to assess maximum potential solubility and for preparing stock solutions in early-stage biological assays.

Materials and Equipment

2.1 Materials:

  • N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride (purity >98%)

  • Potassium Chloride (KCl)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water, USP grade or equivalent

  • Ethanol, 200 proof, USP grade

  • Propylene Glycol, USP grade

  • Polyethylene Glycol 400, USP grade

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Syringe filters, 0.22 µm PVDF or PTFE (chemically compatible)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2.2 Equipment:

  • Analytical balance (4-decimal place)

  • pH meter, calibrated

  • Orbital shaker or rotator capable of maintaining a constant temperature (37 ± 1 °C for physiological buffers, 25 ± 1 °C for others).[11]

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS) for quantification.

  • Vortex mixer

  • Sonicator

Experimental Protocols

This section details the gold-standard Equilibrium Shake-Flask Method , which is considered the most reliable technique for determining thermodynamic solubility.[4][11][12]

3.1 Preparation of Solubility Media

  • pH 1.2 Buffer (Simulated Gastric Fluid, non-enzymatic): Dissolve 2.0 g of NaCl in 7.0 mL of HCl and add sufficient DI water to make 1000 mL. Adjust pH to 1.2 ± 0.1.

  • pH 4.5 Acetate Buffer: Prepare a 0.05 M solution of sodium acetate and adjust the pH to 4.5 ± 0.1 using acetic acid.

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, non-enzymatic): Dissolve 6.8 g of KH₂PO₄ in 250 mL of DI water. Add 77 mL of 0.2 M NaOH and dilute to 1000 mL with DI water. Adjust pH to 6.8 ± 0.1.

3.2 Shake-Flask Solubility Determination Protocol

The core principle is to create a saturated solution by adding an excess of the solid API to the solvent and allowing it to reach equilibrium.[12]

  • Compound Addition: Weigh an excess amount of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride into appropriately labeled vials.

    • Expert Insight: "Excess" is key. A good starting point is 10-20 mg of API per 1 mL of solvent. The goal is to have visible, undissolved solid material remaining at the end of the experiment, ensuring saturation has been achieved.[12]

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Initial Mixing: Cap the vials tightly and briefly vortex (~30 seconds) to disperse the solid.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature.

    • For aqueous buffers (pH 1.2, 4.5, 6.8), equilibrate at 37 ± 1 °C to mimic physiological conditions.[6][11]

    • For other solvents (Water, EtOH, PG, PEG 400, DMSO), equilibrate at 25 ± 1 °C (room temperature).

    • Agitate at a speed sufficient to keep the solid particles suspended without creating a vortex (e.g., 150-250 RPM).[11]

  • Sampling for Equilibrium Confirmation: To ensure equilibrium is reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours).[11] Equilibrium is confirmed when the concentration between two consecutive time points does not differ significantly (e.g., <5%).[11]

  • Sample Processing:

    • Remove vials from the shaker and let them stand for ~30 minutes to allow larger particles to settle.

    • Withdraw an aliquot from the supernatant using a clean syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is critical to remove undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.[11] Centrifugation is a valid alternative.[11]

  • Dilution and Analysis: Immediately dilute the filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the calibrated range of the analytical method.[11]

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility should be reported in mg/mL.[11]

  • Final pH Measurement: For the buffered solutions, measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[12]

Workflow Diagram: Shake-Flask Solubility Method

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing & Analysis A 1. Add Excess API to Vial B 2. Add Known Volume of Solvent A->B C 3. Vortex to Disperse B->C D 4. Agitate at Constant Temp (e.g., 24-72h) C->D E 5. Check for Undissolved Solid (Confirm Saturation) D->E F 6. Collect Supernatant E->F G 7. Filter (0.22 µm) or Centrifuge F->G H 8. Dilute Filtrate G->H I 9. Quantify by HPLC H->I J Result: Thermodynamic Solubility (mg/mL)

Caption: Experimental workflow for the equilibrium shake-flask solubility protocol.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, comparative table. The results will guide formulation strategies. For example, a significant increase in solubility at pH 1.2 compared to pH 6.8 confirms the behavior of a basic salt and informs decisions about enteric coating or the use of pH-modifying excipients.

Table 1: Solubility Profile of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

Solvent / MediumpHTemperature (°C)Solubility (mg/mL)Solubility Class (USP)
Purified Water~6-725Hypothetical Valuee.g., Sparingly soluble
0.1 N HCl1.237Hypothetical Valuee.g., Soluble
Acetate Buffer4.537Hypothetical Valuee.g., Sparingly soluble
Phosphate Buffer6.837Hypothetical Valuee.g., Slightly soluble
EthanolN/A25Hypothetical Valuee.g., Freely soluble
Propylene GlycolN/A25Hypothetical Valuee.g., Soluble
PEG 400N/A25Hypothetical Valuee.g., Soluble
DMSON/A25Hypothetical Valuee.g., Very soluble

(Note: The values in this table are placeholders and must be populated with experimental data.)

Trustworthiness and Self-Validation

To ensure the integrity and trustworthiness of the generated data, the following self-validating steps are embedded within the protocol:

  • Confirmation of Equilibrium: Sampling at multiple time points is non-negotiable. It is the only way to experimentally prove that the system has reached a true thermodynamic equilibrium.[11]

  • Mass Balance (Optional but Recommended): For a rigorous analysis, the amount of undissolved solid remaining at the end of the experiment can be recovered, dried, and weighed. The mass of the dissolved and undissolved API should approximate the initial amount added.

  • Solid-State Characterization: Before and after the experiment, the solid material can be analyzed by techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in crystal form (polymorphism), which could affect solubility.[11]

  • Chemical Stability: The HPLC method used for quantification must be stability-indicating. A peak purity analysis should be performed to ensure that the measured concentration corresponds to the intact API and not its degradants. Degradation should not exceed 10%.[13]

Conclusion

This application note provides a robust framework for determining the thermodynamic solubility of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. By adhering to this detailed protocol, researchers can generate high-quality, reliable data that is crucial for making informed decisions during the drug development process. A thorough understanding of an API's solubility profile across a pharmaceutically relevant range of solvents and pH conditions is a foundational requirement for successful formulation design and for meeting global regulatory standards.

References

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-87. (Note: This is a representative scientific journal article, a direct link may require subscription. A general search on the title will yield the source).
  • Puro-Chem. (2023). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. [Link]

  • PubChem. N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

Sources

Application

Application and Protocol Guide for the Comprehensive Characterization of N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride

Introduction: A Strategic Approach to the Analysis of a Novel Pharmaceutical Candidate N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride is a novel small molecule with potential therapeutic applications. As with any n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to the Analysis of a Novel Pharmaceutical Candidate

N1-(4-bromo-2-fluorophenyl)glycinamide hydrochloride is a novel small molecule with potential therapeutic applications. As with any new chemical entity in the drug development pipeline, a thorough and robust analytical characterization is paramount. This document provides a comprehensive guide to the analytical methodologies required to establish the identity, purity, and stability of this compound. Our approach is rooted in a multi-technique strategy, ensuring a complete and validated understanding of the molecule's properties. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each method and its parameters. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis, with references to authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

The Analytical Workflow: An Integrated Strategy

A comprehensive characterization of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride requires an integrated approach where each analytical technique provides a unique piece of the puzzle. The following diagram illustrates the proposed workflow, demonstrating how data from various techniques are synergistically used to build a complete profile of the molecule.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Physicochemical Properties HPLC HPLC (Purity & Assay) LC_MS LC-MS (Identity & Impurity Profiling) HPLC->LC_MS Method Transfer NMR NMR Spectroscopy (Structure Elucidation) NMR->LC_MS Structure Confirmation FTIR FTIR Spectroscopy (Functional Groups) Thermal_Analysis Thermal Analysis (TGA/DSC) (Thermal Stability & Melting Point) X-Ray X-Ray Crystallography (Solid-State Structure) Sample N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride Sample->HPLC Sample->LC_MS Sample->NMR Sample->FTIR Sample->Thermal_Analysis Sample->X-Ray

Caption: Integrated analytical workflow for the characterization of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

Chromatographic Analysis: Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical compounds. For N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, a reverse-phase HPLC (RP-HPLC) method is proposed, given the molecule's expected polarity.

Rationale for Method Selection

The presence of aromatic rings and polar functional groups (amide, amine hydrochloride) suggests good retention on a non-polar stationary phase with a polar mobile phase. A C18 column is a versatile and robust starting point for method development.[7][8][9][10][11][12] The inclusion of an acidic modifier in the mobile phase is crucial to ensure good peak shape for the basic amine hydrochloride by suppressing the interaction of the protonated amine with residual silanols on the silica-based stationary phase.[9] UV detection is appropriate due to the presence of the chromophoric phenyl ring.

Proposed HPLC Method
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose reverse-phase column suitable for a wide range of small molecules.[7][8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and good protonation of the analyte for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[13]
Gradient 10-90% B over 20 minutesA gradient elution is recommended for initial method development to ensure elution of all components.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7][8]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV at 254 nmThe aromatic ring is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride in a 10 mL volumetric flask using the mobile phase as the diluent to a final concentration of 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of a reference standard of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride at the same concentration as the sample.

  • System Suitability: Before sample analysis, inject the standard solution five times to check for system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) as per ICH guidelines.[1][3][5]

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Processing: Integrate the peaks and calculate the purity of the sample by area percent and the assay against the reference standard.

Mass Spectrometry: Identity Confirmation and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the target compound and for identifying and characterizing potential impurities. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.[14][15][16][17][18]

Rationale for Method Selection

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight.[14] Coupling the HPLC method described above to a mass spectrometer provides retention time and mass-to-charge ratio (m/z) data, which together offer a high degree of specificity for identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition.

Proposed LC-MS Method
ParameterRecommended ConditionRationale
LC System As described in the HPLC sectionEnsures chromatographic separation prior to MS analysis.
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of a basic nitrogen makes the molecule amenable to protonation.[14][15]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high resolution and accurate mass capabilities for confident identification.
Scan Range m/z 100-1000A suitable range to detect the parent ion and potential impurities/degradants.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Cone Voltage 30 VCan be optimized to control in-source fragmentation.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo facilitate the removal of solvent from the ESI droplets.
Experimental Protocol
  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • Infusion: Initially, infuse a dilute solution of the sample directly into the mass spectrometer to optimize the ESI parameters for the target molecule.

  • LC-MS Analysis: Perform LC-MS analysis using the developed HPLC method.

  • Data Analysis:

    • Confirm the identity of the main peak by matching the observed m/z of the [M+H]⁺ ion with the theoretical value.

    • For HRMS data, calculate the elemental composition to further confirm the identity.

    • Analyze the mass spectra of any minor peaks to identify potential impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is an unparalleled technique for the definitive elucidation of the chemical structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

Rationale for Method Selection

NMR provides detailed information about the chemical environment of each nucleus (proton and carbon), including connectivity through spin-spin coupling. This allows for the unambiguous determination of the molecular structure. Deuterated solvents are used to avoid interference from the solvent protons.[19]

Proposed NMR Parameters
Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or D₂ODMSO-d₆ or D₂O
Concentration 5-10 mg/0.6 mL20-50 mg/0.6 mL
Spectrometer 400 MHz or higher100 MHz or higher
Temperature 25 °C25 °C
Reference Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Experimental Protocol
  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved to achieve good spectral resolution.[20][21]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of protons and carbons.

  • Spectral Interpretation:

    • ¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons to the different parts of the molecule (aromatic region, glycinamide backbone).

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (aromatic carbons, carbonyl carbon, aliphatic carbons).

    • 2D NMR: Use the correlation peaks in the 2D spectra to confirm the connectivity between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.[22][23][24][25][26]

Rationale for Method Selection

The infrared spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for specific functional groups. For N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, we expect to see characteristic peaks for N-H, C=O (amide), C-N, and aromatic C-H and C=C bonds, as well as vibrations related to the C-Br and C-F bonds.

Proposed FTIR-ATR Method
ParameterRecommended Condition
Technique Attenuated Total Reflectance (ATR)
Crystal Diamond
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Scans 32
Experimental Protocol
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Thermal Analysis: Characterization of Thermal Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, decomposition, and melting point of a pharmaceutical compound.[27][28][29][30]

Rationale for Method Selection
  • TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying the temperature at which the compound begins to decompose and for quantifying the loss of any residual solvents or water.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property for identification and purity assessment, and to study other thermal events like glass transitions or polymorphic transformations.[30]

Proposed Thermal Analysis Methods
ParameterTGADSC
Sample Size 5-10 mg2-5 mg
Pan Type Open AluminumCrimped Aluminum
Purge Gas Nitrogen at 50 mL/minNitrogen at 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temp. Range 25 °C to 600 °C25 °C to 300 °C
Experimental Protocol
  • Sample Preparation: Accurately weigh the sample into the appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample pan in the instrument and start the analysis using the defined temperature program.

  • Data Analysis:

    • TGA: Analyze the thermogram to determine the onset of decomposition and any weight loss steps.

    • DSC: Analyze the thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion.

X-Ray Crystallography: Unambiguous Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.[31][32][33][34] If suitable single crystals can be grown, this technique provides definitive proof of the molecular structure, including stereochemistry and conformation in the solid state. In cases where single crystals are not obtainable, Powder X-ray Diffraction (PXRD) can be a valuable tool for characterizing the crystalline form of the bulk material.[35]

Rationale for Method Selection

SCXRD provides an unequivocal determination of the molecular structure, which is invaluable for confirming the identity of a new chemical entity. It also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid.

Experimental Protocol (for SCXRD)
  • Crystal Growth: Grow single crystals of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride of suitable size and quality for X-ray diffraction. This may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Pathway to Comprehensive Understanding

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. By employing a combination of chromatographic, spectroscopic, thermal, and crystallographic techniques, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this new chemical entity. Adherence to these scientifically sound and well-referenced methodologies will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and the advancement of this potential therapeutic agent through the development pipeline. The validation of these methods should be performed in accordance with ICH guidelines to ensure their suitability for their intended purpose.[1][3][5]

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

  • LCGC. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2024, January 2). (PDF) DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

  • PubMed. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Covalent. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride: A Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the safe handling and storage of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, a compound of int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling and storage of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, a compound of interest in contemporary drug discovery and development. Recognizing the potential utility of novel phenylglycinamide derivatives as therapeutic agents, this guide is designed to equip laboratory personnel with the necessary knowledge to manage this compound responsibly.[1][2] The protocols herein are synthesized from established principles of chemical safety and data from structurally analogous compounds, ensuring a proactive approach to risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel entity.

Introduction: The Scientific Context

N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride belongs to a class of compounds that are actively being investigated for their therapeutic potential. Phenylglycinamide derivatives, for instance, have been explored as candidates for new broad-spectrum anticonvulsants.[1][2] The presence of a halogenated phenyl ring and an amino acid amide moiety suggests a molecule with specific chemical reactivity and biological activity that warrants careful handling. This guide provides a framework for its safe utilization in a research and development setting.

Hazard Identification and Risk Assessment

  • Skin Irritation: Direct contact may cause skin irritation.[3][4][5][6][7]

  • Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][4][5][6][7]

  • Acute Toxicity: Depending on the specific substitutions, related compounds have shown potential for being harmful or toxic if swallowed, inhaled, or in contact with skin.[6][8]

Therefore, it is imperative to handle this compound with appropriate engineering controls and Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.To prevent eye contact with airborne particles or splashes.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if engineering controls are insufficient to control airborne dust.To prevent inhalation of fine particles.

Storage and Stability: Maintaining Compound Integrity

Proper storage is critical for both safety and preserving the chemical integrity of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

Storage Conditions
  • Temperature: Store in a cool, dry place.[3]

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and contamination.[3][7][9]

  • Ventilation: Store in a well-ventilated area.[3][7][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10][11]

Rationale for Storage Protocols

The hydrochloride salt form of an amine suggests that the compound is likely a stable, crystalline solid. However, the amide and glycinamide functionalities could be susceptible to hydrolysis over long periods, especially in the presence of moisture. The halogenated phenyl ring is generally stable but should be stored away from reactive materials.

Detailed Experimental Protocols

The following protocols are designed to guide the user through the common laboratory manipulations of a solid chemical compound.

Receiving and Initial Inspection

Receiving_Protocol cluster_receiving Receiving and Inspection Workflow start Receive Shipment inspect_outer Inspect Outer Packaging for Damage start->inspect_outer don_ppe Don Appropriate PPE inspect_outer->don_ppe move_to_hood Move to Fume Hood don_ppe->move_to_hood inspect_inner Inspect Inner Container for Breaches move_to_hood->inspect_inner log_inventory Log in Inventory System inspect_inner->log_inventory No Damage quarantine Quarantine if Damaged inspect_inner->quarantine Damage Found store Store in Designated Location log_inventory->store report Report to Safety Officer quarantine->report

Caption: Workflow for receiving and inspecting the compound.

  • Inspect Outer Packaging: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Before handling the package, put on the required PPE (lab coat, gloves, and safety glasses).

  • Transfer to a Controlled Area: Move the package to a designated receiving area, preferably within a chemical fume hood.

  • Inspect Inner Container: Carefully open the outer packaging and inspect the primary container for any breaches, cracks, or loose caps.

  • Inventory Logging: If the container is intact, log the compound into the laboratory's chemical inventory system.

  • Storage: Transfer the compound to its designated, secure storage location as outlined in Section 3.1.[3][7][9]

  • Damaged Shipments: If any damage is observed, quarantine the package and notify the laboratory safety officer immediately.

Weighing and Aliquoting

Weighing_Protocol cluster_weighing Weighing and Aliquoting Protocol setup Set up Weighing Area in Fume Hood ppe Ensure Full PPE is Worn setup->ppe tare Tare Weighing Vessel on Analytical Balance ppe->tare transfer Carefully Transfer Compound tare->transfer weigh Record Weight transfer->weigh spill Manage Spills Immediately transfer->spill If Spill Occurs seal Securely Seal Primary and Secondary Containers weigh->seal clean Clean Weighing Area and Tools seal->clean

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride

Welcome to the technical support center for the synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls of each stage, you can effectively troubleshoot and optimize your experimental outcomes.

Synthetic Overview

The synthesis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is typically approached as a two-step process. The first step involves the acylation of 4-bromo-2-fluoroaniline with chloroacetyl chloride to form the key intermediate, N-(4-bromo-2-fluorophenyl)-2-chloroacetamide. The second step is the nucleophilic substitution of the chlorine atom with ammonia (ammonolysis) to yield the free base of the glycinamide, which is then converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline Step1 Step 1: Chloroacetylation 4-Bromo-2-fluoroaniline->Step1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Step1 Intermediate N-(4-Bromo-2-fluorophenyl) -2-chloroacetamide Step1->Intermediate Step2 Step 2: Ammonolysis Intermediate->Step2 Ammonia Ammonia Ammonia->Step2 Free_Base N1-(4-Bromo-2-fluorophenyl) glycinamide Step2->Free_Base Step3 Step 3: Salt Formation Free_Base->Step3 HCl HCl HCl->Step3 Final_Product N1-(4-Bromo-2-fluorophenyl) glycinamide hydrochloride Step3->Final_Product

Caption: Synthetic workflow for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

Part 1: Troubleshooting Step 1 - Synthesis of N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

This initial acylation is critical for the success of the overall synthesis. Below are common issues and their resolutions.

Q1: My reaction is sluggish or incomplete, with a significant amount of starting aniline remaining. What could be the cause?

Answer:

Several factors can contribute to an incomplete acylation reaction:

  • Insufficiently Activated Acylating Agent: Chloroacetyl chloride is highly reactive, but it can be hydrolyzed by atmospheric moisture. Ensure you are using a fresh bottle or a properly stored aliquot.

  • Base Selection and Stoichiometry: A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl generated during the reaction. An insufficient amount of base will result in the protonation of the starting aniline, rendering it non-nucleophilic. It is recommended to use at least 1.1 equivalents of the base.

  • Reaction Temperature: While the reaction is often initiated at a low temperature (0 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (several hours to overnight) can drive it to completion.[1]

  • Solvent Purity: The use of anhydrous solvents is crucial to prevent the hydrolysis of chloroacetyl chloride. Ensure your solvent (e.g., dichloromethane, ethyl acetate) is properly dried.

Troubleshooting Protocol:

  • Ensure your glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Use a fresh or newly opened bottle of chloroacetyl chloride.

  • Increase the amount of tertiary amine base to 1.2 equivalents.

  • After the initial addition of chloroacetyl chloride at 0 °C, allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

Q2: I'm observing the formation of a significant amount of an insoluble white solid in my reaction mixture.

Answer:

The white precipitate is likely the hydrochloride salt of your tertiary amine base or the starting 4-bromo-2-fluoroaniline. This occurs if the HCl byproduct is not effectively neutralized. While some precipitation is expected, an excessive amount can indicate a problem.

  • Cause: This points to an issue with the base's effectiveness, either due to insufficient quantity or poor mixing.

  • Solution: Ensure vigorous stirring throughout the reaction, especially during the addition of chloroacetyl chloride. If the problem persists, consider using a stronger, non-nucleophilic base or increasing the volume of the solvent to improve solubility.

Q3: My work-up is problematic, and I'm getting a low yield of the chloroacetamide intermediate.

Answer:

A common work-up procedure involves washing the organic layer with a dilute acid (e.g., 1N HCl) to remove the excess amine base, followed by a wash with water and brine.[1]

  • Emulsion Formation: Halogenated anilines and their derivatives can sometimes form emulsions during aqueous work-up. To break up emulsions, you can add more brine or a small amount of a different organic solvent.

  • Product Precipitation: The chloroacetamide product may have limited solubility in the organic solvent, especially after cooling. If you notice product precipitating during the work-up, you may need to use a larger volume of solvent or a solvent in which the product is more soluble.

  • Incomplete Extraction: Ensure you perform multiple extractions of the aqueous layer to recover all of the product.

Parameter Recommended Condition Reference
Solvent Anhydrous Dichloromethane (DCM) or Ethyl Acetate[1]
Base Triethylamine (TEA) or DIPEA (1.1-1.2 eq.)[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time 2-16 hours (monitor by TLC)[1]

Part 2: Troubleshooting Step 2 - Ammonolysis of N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

The conversion of the chloroacetamide to the glycinamide is a nucleophilic substitution reaction. Here are some common challenges:

Q1: The ammonolysis reaction is not going to completion, and I have a mixture of starting material and product.

Answer:

An incomplete ammonolysis can be due to several factors:

  • Concentration of Ammonia: The concentration of ammonia in the solvent (commonly methanol or ethanol) is critical. A saturated solution is often required to drive the reaction forward. You can prepare this by bubbling ammonia gas through the cold solvent or by using a commercially available solution.

  • Temperature and Pressure: This reaction is often performed in a sealed vessel to maintain a high concentration of ammonia and to allow for heating above the solvent's boiling point, which can significantly accelerate the reaction.[2]

  • Reaction Time: Ammonolysis can be slow at room temperature. Heating the reaction mixture is often necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing the formation of side products, leading to a complex mixture and low yield of the desired glycinamide.

Answer:

The primary amine of the desired product is also nucleophilic and can react with the starting chloroacetamide, leading to the formation of a secondary amine (di-alkylation product).

Side_Reaction Chloroacetamide N-(Aryl)-2-chloroacetamide Side_Reaction Nucleophilic Attack Chloroacetamide->Side_Reaction Product_Amine N1-(Aryl)glycinamide (Primary Amine) Product_Amine->Side_Reaction Side_Product Secondary Amine (Di-alkylation Product) Side_Reaction->Side_Product

Caption: Formation of a di-alkylation side product.

Mitigation Strategies:

  • Use a Large Excess of Ammonia: Employing a large molar excess of ammonia will statistically favor the reaction of the chloroacetamide with ammonia over the reaction with the product amine.[3]

  • Control Reaction Temperature and Time: Over-heating or prolonged reaction times can increase the likelihood of side product formation. It is crucial to find a balance that allows for the consumption of the starting material without promoting side reactions.

Another potential side reaction is the intermolecular condensation of the chloroacetamide to form a 1,4-diarylpiperazine-2,5-dione, especially in the presence of a base.[4] While this is less likely under ammonolysis conditions, it's a possibility to consider if you observe an unexpected, highly insoluble byproduct.

Q3: How do I effectively remove the excess ammonia and ammonium salts after the reaction?

Answer:

After the reaction is complete, the excess ammonia and the solvent can be removed under reduced pressure. The resulting residue will contain your product and ammonium chloride.

  • Purification Strategy: The free base of the glycinamide can be isolated by partitioning the residue between an organic solvent (like ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate). The ammonium salts will remain in the aqueous layer, while your product will be in the organic layer. Subsequent drying and evaporation of the organic solvent will yield the free base.

Part 3: Troubleshooting Step 3 - Formation of N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride

The final step is the conversion of the purified glycinamide free base into its hydrochloride salt.

Q1: When I add HCl, my product oils out instead of precipitating as a solid.

Answer:

Oiling out is a common problem during salt formation and is often related to the choice of solvent and the rate of addition of the acid.

  • Solvent Selection: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or a mixture of solvents like ethyl acetate/hexane.[5] You may need to screen several solvents to find the optimal one for your compound.

  • Anhydrous Conditions: The presence of water can promote oiling out, as many hydrochloride salts are hygroscopic. It is crucial to use anhydrous solvents and a source of anhydrous HCl.[6] A solution of HCl in diethyl ether or isopropanol is a common choice.

  • Rate of Addition and Temperature: Add the HCl solution slowly to a stirred solution of the free base, preferably at a low temperature (0 °C). Rapid addition can lead to supersaturation and oiling.

  • Scratching: If your product is slow to crystallize, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

Protocol for Anhydrous HCl in Ether/Isopropanol:

  • Dissolve the purified glycinamide free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous HCl in ether or isopropanol (typically 1M to 2M) dropwise with vigorous stirring.

  • Monitor for the formation of a precipitate. If an oil forms, try adding a co-solvent in which the salt is less soluble (e.g., hexane) or try warming the mixture slightly to dissolve the oil and then cooling it slowly.

Q2: The isolated hydrochloride salt is impure. How can I purify it?

Answer:

Purification of a hydrochloride salt can be achieved through recrystallization.

  • Solvent System for Recrystallization: The key is to find a solvent or a solvent mixture in which the salt has high solubility at an elevated temperature and low solubility at room temperature or below. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.[5]

  • Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If impurities remain undissolved, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Recommended Condition Reference
Acid Source Anhydrous HCl in ether or isopropanol[6]
Salt Formation Solvent Diethyl ether, isopropanol, ethyl acetate[5]
Recrystallization Solvent Ethanol, methanol, isopropanol, or mixtures thereof[5]

Anticipated Analytical Data

  • Aromatic Protons: Multiplets in the range of 7.0-8.5 ppm.

  • Amide NH: A broad singlet above 8.0 ppm.

  • Glycinamide CH2: A singlet around 3.5-4.0 ppm.

  • Ammonium NH3+: A broad singlet, potentially downfield.

The presence of the fluorine atom will likely cause splitting of the adjacent aromatic protons.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Online discussion]. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Wikipedia. (2023). Ammonolysis. Retrieved from [Link]

  • Yadav, V. K., & Sriram, K. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(7), 5486-5490.
  • Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2011). Method for preparing glycinamide hydrochloride. (CN101979376B).
  • Clark, J. (2021). the products of the reaction between ammonia and bromoethane. Chemguide. Retrieved from [Link]

  • ResearchGate. (2013). How can I prepare etherial hydrochloric acid? [Online discussion]. Available at: [Link]

  • Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
  • Nair, V. A., & Radhakrishna, V. Y. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(120), 99149-99153.
  • Chemistry Stack Exchange. (2017). Turn Solution to hcl salt. [Online discussion]. Available at: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2012). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Environmental Science & Technology, 46(10), 5354–5361.
  • LibreTexts. (2023). F. Substitution Reactions Involving Ammonia. Chemistry LibreTexts. Retrieved from [Link]

  • Vedantu. (n.d.). Hoffmann's Ammonolysis Methode, Physical Properties of Amines, Practice Problems, FAQs. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Online forum]. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in N1-(4-Bromo-2-fluorophenyl)glycinamide Hydrochloride Synthesis

As a Senior Application Scientist, I have frequently guided research teams through the challenges of multi-step syntheses. The preparation of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, a common intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I have frequently guided research teams through the challenges of multi-step syntheses. The preparation of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, a common intermediate in drug development, presents a classic case study in optimizing amide bond formation with a challenging substrate. The core issue often lies in the reduced nucleophilicity of the 4-bromo-2-fluoroaniline starting material, a direct consequence of the electron-withdrawing effects of its halogen substituents.

This guide is structured as a series of troubleshooting questions you might encounter in the lab. We will not only provide solutions but also delve into the chemical principles behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is consistently low after the complete synthesis. What are the most common failure points I should investigate first?

Low overall yield in a multi-step synthesis is typically due to cumulative losses or a single, critically inefficient step. For this specific molecule, the synthesis can be broken down into two primary stages: the amide coupling and the deprotection/salt formation.

A logical diagnostic workflow is essential:

  • Analyze the Coupling Reaction: This is the most probable source of low yield. The key challenge is the sluggish reaction between an activated glycine and the electron-deficient 4-bromo-2-fluoroaniline.[1] Incomplete conversion is common.

  • Evaluate the Deprotection Step: If you are using a Boc-protected glycine, the acidic deprotection step must be quantitative. Incomplete removal of the Boc group will result in a mixture that is difficult to purify and leads to loss of the desired product.

  • Assess Workup & Purification Losses: Both the intermediate Boc-protected amide and the final hydrochloride salt can be lost during aqueous workups if they possess partial water solubility. Furthermore, improper purification techniques can significantly reduce isolated yield.

The following diagram outlines a systematic approach to pinpointing the issue:

Troubleshooting_Workflow cluster_coupling Coupling Analysis cluster_deprotection Deprotection Analysis start Low Overall Yield Observed check_coupling Step 1: Analyze Coupling Reaction (LC-MS of crude reaction mixture) start->check_coupling coupling_incomplete Incomplete Conversion? (>10% starting aniline remains) check_coupling->coupling_incomplete check_deprotection Step 2: Analyze Deprotection (TLC/LC-MS after acid treatment) deprotection_incomplete Boc-Protected Material Remains? check_deprotection->deprotection_incomplete check_workup Step 3: Evaluate Workup/Purification coupling_ok Conversion >90% coupling_incomplete->coupling_ok No coupling_side_products Multiple Side Products? coupling_incomplete->coupling_side_products No coupling_ok->check_deprotection coupling_side_products->coupling_ok No deprotection_ok Complete Deprotection deprotection_incomplete->deprotection_ok No deprotection_ok->check_workup

Caption: A decision tree for troubleshooting low yield.

Q2: My amide coupling reaction is stalling. LC-MS shows a significant amount of unreacted 4-bromo-2-fluoroaniline even after extended reaction times. How can I drive this to completion?

This is the core challenge. The reduced nucleophilicity of the aniline nitrogen requires a highly effective carboxylic acid activation strategy. Simply extending the reaction time is often ineffective and can lead to the degradation of reagents and products.

Causality: The fluorine and bromine atoms on the aniline ring are strongly electron-withdrawing. They pull electron density away from the nitrogen atom, making it a weaker nucleophile and slowing down its attack on the activated carboxylic acid.

Solutions:

  • Choice of Coupling Reagent: Standard peptide coupling reagents are designed to activate the carboxylic acid, making it a potent electrophile.[2] For electron-deficient anilines, the choice of reagent is critical.

Coupling Reagent CombinationMechanism of Action & SuitabilityCommon Pitfalls
EDC / HOBt EDC forms a highly reactive O-acylisourea intermediate. HOBt traps this to form an active ester, which is less prone to side reactions and provides a longer window for the weak aniline nucleophile to attack.[1][3]Without HOBt, the O-acylisourea can rearrange to a non-reactive N-acylurea, terminating the reaction.[2] Workup can be complicated by water-soluble byproducts.[4]
HATU / DIPEA Forms a highly reactive OAt-active ester. Generally considered one of the most powerful and fastest coupling systems, making it ideal for difficult couplings.[5]More expensive than carbodiimides. Can cause guanidinylation of the primary amine if not used correctly.
T3P® (Propylphosphonic Anhydride) Acts as a powerful dehydrating agent to form a mixed anhydride in situ. Known for high yields and low epimerization. Byproducts are water-soluble, simplifying purification.Often requires slightly elevated temperatures (40-50 °C) to achieve optimal rates with weak nucleophiles. Typically requires 1.5-3 equivalents.[6]
Acyl Chloride Method (e.g., with SOCl₂) Converts the carboxylic acid to a highly reactive acyl chloride. This is a very strong electrophile.Harshest conditions. The HCl generated during the reaction will protonate the aniline, rendering it non-nucleophilic unless a non-nucleophilic base (like triethylamine or DIPEA) is added.[7] Often leads to more side reactions.

Recommendation: Start with a robust uronium/phosphonium salt system like HATU . If cost is a primary concern, an optimized EDC/HOBt protocol is a viable alternative. See the detailed protocol below for this method.

  • Solvent and Temperature:

    • Use polar aprotic solvents like DMF or NMP, as they are effective at solvating all components. Ensure they are anhydrous.

    • For carbodiimide reactions, maintain the temperature at 0 °C during initial activation, then allow it to slowly warm to room temperature. This minimizes side reactions.[2]

    • For more challenging couplings with HATU or T3P®, gentle heating (40-50 °C) may be required to increase the reaction rate.

Q3: My TLC and LC-MS show the formation of a major byproduct with a mass corresponding to my activated acid + EDC, but no aniline. What is this and how can I stop it?

You are likely observing the formation of an N-acylurea byproduct . This is the most common failure mode in carbodiimide-mediated couplings, especially when the nucleophile (your aniline) is weak.

Mechanism: The O-acylisourea intermediate, which should be attacked by the aniline, instead undergoes an intramolecular O-to-N acyl transfer. This rearrangement is irreversible and forms a stable urea derivative, consuming your activated acid.[2]

Side_Reaction r_acid Boc-Gly-OH o_iso [ O-acylisourea Intermediate ] r_acid->o_iso Activation plus1 + plus1->o_iso Activation edc EDC edc->o_iso Activation desired_path Desired Pathway (Slow with weak nucleophile) side_path Side Reaction Pathway (Competing Reaction) aniline + 4-Bromo-2-fluoroaniline o_iso->aniline rearrange Intramolecular Rearrangement o_iso->rearrange product Desired Product (Boc-Gly-NH-Ar) desired_path->product n_urea N-acylurea (Side Product) side_path->n_urea aniline->product rearrange->n_urea

Caption: Desired reaction pathway vs. the N-acylurea side reaction.

Solutions to Minimize N-acylurea Formation:

  • Use an Additive: This is the most effective solution. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure react with the O-acylisourea intermediate faster than it can rearrange. They form a new active ester that is more stable but still reactive enough to be attacked by the aniline.[1]

  • Pre-activation: Activate the Boc-glycine with EDC/HOBt for 15-30 minutes at 0 °C before adding the 4-bromo-2-fluoroaniline. This allows the HOBt-ester to form, minimizing the concentration of the unstable O-acylisourea when the aniline is introduced.

  • Solvent Choice: Dichloromethane (DCM) can sometimes suppress the rearrangement compared to highly polar solvents like DMF, but may present solubility issues.[8]

Q4: How critical are starting material quality and my general reaction setup?

They are absolutely critical. Overlooking these fundamentals is a common source of failed or low-yielding reactions.

  • Purity of 4-bromo-2-fluoroaniline: Commercially available anilines can contain oxidized impurities or isomers from their synthesis.[9][10] It is advisable to use material that is >98% pure. If the material is old or discolored (often yellowish or brown), consider purification by column chromatography or recrystallization.

  • Anhydrous Conditions: Water is a competing nucleophile. It can hydrolyze your activated ester or O-acylisourea intermediate back to the starting carboxylic acid, reducing the efficiency of the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[11]

  • Base Purity: If using a liquid base like DIPEA or triethylamine, ensure it is pure and colorless. Old bottles can accumulate impurities.

Q5: I have successfully formed the Boc-protected intermediate, but my yield drops significantly after deprotection and salt formation. What's going wrong?

This points to issues with the final two steps: the cleavage of the Boc group and the isolation of the hydrochloride salt.

Causality & Solutions:

  • Incomplete Deprotection: The Boc group is acid-labile.[12] While robust, cleavage can be incomplete if the acid concentration is too low or the reaction time is too short.

    • Solution: A common and effective method is using a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM for 1-2 hours at room temperature.[13] Alternatively, a 4M solution of HCl in 1,4-dioxane can be used, which has the advantage of forming the hydrochloride salt directly.

  • Side Reactions during Deprotection: The deprotection mechanism generates a tert-butyl cation (t-Bu⁺).[14] This is an electrophile that can alkylate nucleophilic sites on your molecule, leading to impurities.

    • Solution: While less of a concern for this specific molecule, it is good practice to use a "scavenger" like triethylsilane (TES) or anisole in your deprotection mixture. These scavengers will trap the t-Bu⁺ cation and prevent side reactions.

  • Isolation of the Hydrochloride Salt: The glycinamide hydrochloride is a salt and is likely to have some solubility in water.

    • Solution: After deprotection with TFA, the TFA must be thoroughly removed in vacuo. The resulting free amine (as a TFA salt) should then be dissolved in a suitable organic solvent like ethyl acetate, isopropanol, or MTBE. Then, add a calculated amount of HCl solution (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise until precipitation is complete. Adding a large excess of aqueous HCl should be avoided as it can increase the solubility of the product in the aqueous phase during washing.

Validated Experimental Protocols

Protocol 1: Optimized EDC/HOBt Coupling for Electron-Deficient Anilines

This protocol incorporates pre-activation to minimize N-acylurea formation.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Boc-Glycine (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Stir for 30 minutes. The solution should remain clear.

  • Coupling: In a separate flask, dissolve 4-bromo-2-fluoroaniline (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the aniline starting material by TLC or LC-MS. The reaction is complete when <5% of the aniline remains.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (to remove excess base and EDC), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected product.

Protocol 2: Stepwise Boc-Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the crude Boc-protected amide from the previous step in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA, 10 eq., often as a 50% v/v solution in DCM). Stir at room temperature for 2 hours.

  • TFA Removal: Concentrate the reaction mixture in vacuo. It is critical to remove all TFA; co-evaporation with toluene or DCM (3x) may be necessary.

  • Salt Formation: Dissolve the resulting oily residue (the amine TFA salt) in a minimal amount of a suitable solvent like Isopropanol or Ethyl Acetate.

  • Precipitation: Add a 4M solution of HCl in 1,4-dioxane dropwise while stirring. The hydrochloride salt should precipitate. If it oils out, try scratching the side of the flask or adding a seed crystal.

  • Isolation: Stir the resulting slurry for 1 hour, then collect the solid by filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to obtain the final N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

References

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide . MDPI. Available from: [Link]

  • US Patent US4443631A: Selective halogenation of 2-fluoroaniline. Google Patents.
  • CN Patent CN104478670A: Preparation method of 5-bromine-2-chlorine-4'-ethyoxyl diphenylmethane. Google Patents.
  • US Patent US2321278A: Preparation of chloroacetamide. Google Patents.
  • CN Patent CN101550090B: Method for synthesizing bromoacetamide. Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Biological Evaluation of Some New N1-[4-(4-Chlorophenylsulfonyl)benzoyl] -N4-(aryl)-thiosemicarbazides and Products of Their Cyclization . ResearchGate. Available from: [Link]

  • US Patent US5053542A: Catalytic bromination of 2-fluoroaniline. Google Patents.
  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Boc-Gly . PrepChem.com. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Institutes of Health (NIH). Available from: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome . PubMed Central. Available from: [Link]

  • Why did my amide syntesis does not work? . ResearchGate. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. Available from: [Link]

  • EDC-HOBt Amide coupling workup help . Reddit. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit. Available from: [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) . Royal Society of Chemistry. Available from: [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Acetamide, N-bromo . Organic Syntheses Procedure. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]

  • Experimental Procedures . The Royal Society of Chemistry. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques . Peptide Synthesis. Available from: [Link]

  • BOC deprotection . Hebei Boze Chemical Co.,Ltd.. Available from: [Link]

  • Peptide Synthesis - FAQ . AAPPTEC. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis . ScienceDirect. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride Impurity Identification and Profiling

Welcome to the technical support center for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the identification and profiling of impurities associated with this active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride?

A1: Impurities in N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride can be broadly categorized as organic, inorganic, and residual solvents, as defined by the International Council on Harmonisation (ICH) guidelines.[1][2][3]

  • Organic Impurities: These can arise from the manufacturing process or degradation.[2] They may include:

    • Starting materials and intermediates: Unreacted precursors from the synthesis route.

    • By-products: Formed from side reactions during synthesis.

    • Degradation products: Resulting from the breakdown of the API under stress conditions like heat, light, humidity, or in the presence of acids, bases, or oxidizing agents.[4][5]

  • Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, catalysts, and heavy metals.[2]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[2]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is considered a primary and highly precise method for separating and quantifying impurities and degradation products.[6] Its sensitivity and wide range of detectors and stationary phases make it a versatile tool.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight and structural information.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and provide complementary structural information.

Q3: What are the regulatory requirements for reporting and qualifying impurities?

A3: The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[2][7] The thresholds for these actions are determined by the maximum daily dose of the drug.[8]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Table 1: ICH Thresholds for Impurities in New Drug Substances.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride and provides actionable solutions.

Issue 1: An unknown peak is observed in the HPLC chromatogram.

  • Potential Cause: This could be a process-related impurity, a degradation product, or an artifact from the analytical system.

  • Troubleshooting Workflow:

    • System Suitability Check: Ensure the HPLC system is performing correctly by running a blank (mobile phase) and a system suitability standard. This will help rule out system-related artifacts.

    • Forced Degradation Studies: To determine if the unknown peak is a degradation product, perform forced degradation studies.[4] This involves subjecting the API to stress conditions such as acid, base, oxidation, heat, and photolysis. An increase in the peak area under these conditions suggests it is a degradation product.

    • LC-MS Analysis: If the peak is confirmed to be an impurity, use LC-MS to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for structural elucidation.[9]

    • Isolation and NMR Analysis: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by NMR analysis.

Issue 2: Poor resolution between the main peak and an impurity peak.

  • Potential Cause: The chromatographic conditions are not optimized for the separation of these specific compounds.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Organic Modifier: Vary the type and proportion of the organic solvent (e.g., acetonitrile vs. methanol).

      • pH: Adjust the pH of the aqueous component of the mobile phase. The ionization state of the analyte and impurities can significantly impact their retention and selectivity.

    • Column Selection:

      • Stationary Phase: Try a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) to alter the separation mechanism.

      • Particle Size: A column with smaller particles can provide higher efficiency and better resolution.

    • Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

    • Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

Issue 3: Inconsistent impurity levels across different batches.

  • Potential Cause: Variability in the manufacturing process, raw material quality, or storage conditions.

  • Troubleshooting Workflow:

    • Process Parameter Review: Thoroughly review the manufacturing process for the batches . Investigate any deviations in reaction time, temperature, reagent stoichiometry, or purification steps.

    • Raw Material Analysis: Analyze the starting materials and intermediates used in the synthesis for any impurities that could be carried through to the final product.

    • Stability Studies: Conduct stability studies on the API under controlled conditions to assess the impact of storage on impurity formation.

    • Root Cause Analysis: Utilize a systematic approach, such as a fishbone diagram, to identify all potential sources of variability.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride and to demonstrate the stability-indicating nature of the analytical method.[4][10]

Materials:

  • N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers

Procedure:

  • Acid Hydrolysis: Dissolve the API in a 1:1 mixture of methanol and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the API in a 1:1 mixture of methanol and 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the API in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase. Analyze by HPLC-UV and LC-MS.

Protocol 2: HPLC Method for Impurity Profiling

Objective: To separate and quantify impurities in N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min: 10% B; 5-30 min: 10-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Example HPLC Method Parameters. Note: This is a starting point and may require optimization.

Section 4: Visualizations

Impurity_Identification_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Characterization cluster_3 Outcome Unknown_Peak Unknown Peak in HPLC Chromatogram System_Suitability Perform System Suitability Unknown_Peak->System_Suitability Is it a system artifact? Forced_Degradation Conduct Forced Degradation Studies System_Suitability->Forced_Degradation No LC_MS_Analysis LC-MS Analysis for MW Determination Forced_Degradation->LC_MS_Analysis Is it a degradant? Isolation Isolate Impurity (Prep-HPLC) LC_MS_Analysis->Isolation Structure not confirmed Identified_Impurity Identified and Characterized Impurity LC_MS_Analysis->Identified_Impurity Structure confirmed NMR_Analysis NMR for Structural Elucidation Isolation->NMR_Analysis NMR_Analysis->Identified_Impurity

Caption: Workflow for the identification and characterization of an unknown impurity.

Troubleshooting_Resolution Start Poor Resolution Modify_Mobile_Phase Modify Mobile Phase (Organic, pH) Start->Modify_Mobile_Phase Change_Column Change Column (Stationary Phase, Particle Size) Start->Change_Column Optimize_Gradient Optimize Gradient Profile Start->Optimize_Gradient Adjust_Temperature Adjust Column Temperature Start->Adjust_Temperature Resolution_Achieved Resolution Achieved Modify_Mobile_Phase->Resolution_Achieved Change_Column->Resolution_Achieved Optimize_Gradient->Resolution_Achieved Adjust_Temperature->Resolution_Achieved

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research, 15(4).
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Generics and Biosimilars Initiative. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • PMC. (2019).
  • SGS. (n.d.).
  • Lupine Publishers. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • PMC. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ICH. (2006). Q3B(R2) Guideline.pdf.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • YTBIO. (2026). Top Reasons To Choose Glycinamide For Your Chemical Synthesis Needs.
  • NIH. (n.d.).
  • ILO. (2011). Hydrocarbons, Halogenated Aromatic.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Biosynth. (n.d.). Glycinamide ribonucleotide | 10074-18-7 | NG59700.
  • ResearchGate. (2025).
  • PMC. (n.d.). Mechanism of action of toxic halogenated aromatics.
  • BOC Sciences. (2023). Classification of Impurities in Synthetic Peptide Drugs.
  • YouTube. (2020).
  • IJCRT.org. (n.d.).
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.

Sources

Reference Data & Comparative Studies

Validation

Performance Benchmarking of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride: A Comparative Guide for Neuropharmacology Research

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. Given the limited publicly available data on this specific molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride. Given the limited publicly available data on this specific molecule, we have designed a structured evaluation process based on its chemical similarity to known neuroactive agents. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the functional properties of this compound.

Introduction and Rationale

N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride is a small molecule with a substituted phenyl ring and a glycinamide moiety. While its precise mechanism of action is not yet elucidated in public literature, its structural features are reminiscent of compounds known to modulate neuronal excitability. The presence of a fluorophenyl group, often found in central nervous system (CNS) active drugs, and the glycinamide structure, suggests a potential interaction with ion channels or neurotransmitter systems.

For the purpose of this guide, we hypothesize that N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride may function as a modulator of voltage-gated ion channels and/or inhibit the release of the excitatory neurotransmitter, glutamate. To provide a robust comparative analysis, we have selected three well-characterized drugs with established mechanisms in these pathways:

  • Lamotrigine: An anticonvulsant and mood stabilizer that primarily acts by inhibiting voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and reducing the release of glutamate.[1][2][3][4]

  • Riluzole: A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism involves the inhibition of voltage-dependent sodium channels and a reduction in glutamatergic neurotransmission.[5][6][7]

  • Safinamide: A treatment for Parkinson's disease with a dual mechanism of action that includes reversible inhibition of monoamine oxidase B (MAO-B) and modulation of glutamate release.[8][9][10][11]

This guide will outline a series of in vitro and in vivo experiments to test our hypothesis and benchmark the performance of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride against these established drugs.

Comparative Overview of Test Compounds

The following table summarizes the key characteristics of the target compound and the selected comparators. The data for the comparators are based on established literature, while the entries for N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride are based on its chemical structure and our working hypothesis.

Compound Structure Hypothesized/Known Mechanism of Action Primary Therapeutic Use
N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride (Structure not publicly available)Hypothesized: Modulator of voltage-gated ion channels (e.g., Na+, Ca2+) and/or inhibitor of glutamate release.Investigational
Lamotrigine PhenyltriazineInhibition of voltage-gated sodium channels, leading to reduced glutamate release.[1][2][3][4]Epilepsy, Bipolar Disorder
Riluzole Benzothiazole derivativeInhibition of voltage-dependent sodium channels and glutamatergic neurotransmission.[5][6][7]Amyotrophic Lateral Sclerosis (ALS)
Safinamide α-aminoamide derivativeReversible MAO-B inhibition and modulation of glutamate release.[8][9][10][11]Parkinson's Disease

Experimental Benchmarking Protocols

The following protocols are designed to provide a comprehensive performance profile of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride.

In Vitro Assays

Rationale: This experiment directly assesses the effect of the test compound on the function of voltage-gated sodium channels (VGSCs), a primary target of both Lamotrigine and Riluzole.[2][5] The whole-cell patch-clamp technique allows for precise control of the cell membrane potential and measurement of ion channel currents.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human Nav1.2 channels prep2 Plate cells onto coverslips for recording prep1->prep2 rec1 Obtain whole-cell configuration prep2->rec1 rec2 Apply voltage-step protocols to elicit sodium currents rec1->rec2 rec3 Record baseline currents rec2->rec3 rec4 Perfuse with test compound (e.g., 0.1, 1, 10, 100 µM) rec3->rec4 rec5 Record currents in the presence of the compound rec4->rec5 ana1 Measure peak current amplitude and inactivation kinetics rec5->ana1 ana2 Construct dose-response curves to determine IC50 ana1->ana2 ana3 Compare effects on resting and inactivated channel states ana2->ana3

Caption: Workflow for patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.6) in appropriate media.

  • Recording Preparation: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.[12] The external solution should mimic physiological ion concentrations.

  • Whole-Cell Recording: Establish a gigaseal between the micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.[13]

  • Voltage Protocol: Apply a series of voltage steps to the cell to activate and inactivate the sodium channels. A typical protocol would be to hold the cell at -100 mV and then apply depolarizing steps from -80 mV to +40 mV.

  • Compound Application: After recording stable baseline currents, perfuse the cell with increasing concentrations of N1-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride, Lamotrigine, Riluzole, and Safinamide.

  • Data Analysis: Measure the peak inward sodium current at each voltage step before and after drug application. Calculate the percentage of inhibition and plot dose-response curves to determine the IC50 value for each compound.

Rationale: This assay measures the ability of the test compounds to inhibit the release of glutamate from neuronal preparations, a key downstream effect of sodium channel inhibition and a direct mechanism of action for some neuroprotective agents.[7]

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Quantification prep1 Isolate primary cortical neurons from E18 rat embryos prep2 Culture neurons for 10-14 days to allow for synapse formation prep1->prep2 treat1 Pre-incubate neurons with test compounds prep2->treat1 treat2 Depolarize neurons with high K+ solution to induce glutamate release treat1->treat2 treat3 Collect supernatant for analysis treat2->treat3 ana1 Measure glutamate concentration in the supernatant using a colorimetric assay kit treat3->ana1 ana2 Normalize glutamate release to total protein content ana1->ana2 ana3 Calculate percent inhibition of glutamate release ana2->ana3

Caption: Workflow for in vitro glutamate release assay.

Step-by-Step Protocol:

  • Neuronal Culture: Culture primary cortical neurons from embryonic rats or mice.

  • Pre-incubation: Pre-incubate the mature neuronal cultures with various concentrations of the test compounds for 30 minutes.

  • Stimulation: Induce glutamate release by depolarizing the neurons with a high concentration of potassium chloride (e.g., 50 mM KCl).[14]

  • Sample Collection: Collect the extracellular medium after a short incubation period (e.g., 5 minutes).

  • Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a commercially available glutamate assay kit.

  • Data Analysis: Compare the amount of glutamate released in the presence of the test compounds to the amount released in the vehicle control.

Rationale: This cell-based assay assesses the ability of the compounds to protect neurons from cell death induced by excessive glutamate, a common mechanism of neuronal damage in many neurological disorders.[15]

Step-by-Step Protocol:

  • Cell Plating: Plate a neuronal cell line (e.g., HT22 hippocampal neurons) or primary cortical neurons in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Induction of Excitotoxicity: After a pre-incubation period (e.g., 1 hour), expose the cells to a toxic concentration of glutamate (e.g., 5 mM).[16]

  • Assessment of Cell Viability: After 24 hours, measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[3]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by each compound at different concentrations and determine the EC50 value.

In Vivo Assays

Rationale: This in vivo technique allows for the direct measurement of extracellular glutamate levels in the brain of a living animal, providing a more physiologically relevant assessment of a compound's effect on glutamatergic neurotransmission.[17]

Experimental Workflow:

cluster_surgery Surgical Procedure cluster_sampling Microdialysis Sampling cluster_analysis Analysis surg1 Anesthetize animal (e.g., rat) surg2 Implant microdialysis probe into a target brain region (e.g., striatum or hippocampus) surg1->surg2 samp1 Perfuse probe with artificial cerebrospinal fluid (aCSF) surg2->samp1 samp2 Collect baseline dialysate samples samp1->samp2 samp3 Administer test compound (e.g., via intraperitoneal injection) samp2->samp3 samp4 Collect post-administration dialysate samples samp3->samp4 ana1 Quantify glutamate in dialysate samples using HPLC with electrochemical or fluorescence detection samp4->ana1 ana2 Calculate the change in extracellular glutamate concentration over time ana1->ana2

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N~1~-(4-Bromo-2-fluorophenyl)glycinamide hydrochloride
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